molecular formula C14H21N B14701192 4-(3,6-Dimethylhept-5-en-3-yl)pyridine CAS No. 22241-62-9

4-(3,6-Dimethylhept-5-en-3-yl)pyridine

Cat. No.: B14701192
CAS No.: 22241-62-9
M. Wt: 203.32 g/mol
InChI Key: RFIVXDQKLHDXSE-UHFFFAOYSA-N
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Description

4-(3,6-Dimethylhept-5-en-3-yl)pyridine is a pyridine derivative characterized by a branched alkenyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₄H₂₂N, with a molecular weight of 204.34 g/mol. The compound features a pyridine core substituted with a 3,6-dimethylhept-5-en-3-yl group, introducing both steric bulk and hydrophobic properties.

Properties

CAS No.

22241-62-9

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(3,6-dimethylhept-5-en-3-yl)pyridine

InChI

InChI=1S/C14H21N/c1-5-14(4,9-6-12(2)3)13-7-10-15-11-8-13/h6-8,10-11H,5,9H2,1-4H3

InChI Key

RFIVXDQKLHDXSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C(C)C)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, followed by oxidation to yield the pyridine derivative . Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridines.

Scientific Research Applications

4-(3,6-Dimethylhept-5-en-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Substituent Effects

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines (): Feature polar substituents (e.g., Cl, NO₂, Br) and aromatic rings, increasing molecular weight (466–545 g/mol) and enabling hydrogen bonding .
  • 4-(1-Aminoethyl)pyridine (): Includes an aminoethyl group, allowing for metal coordination and bioactivity due to its electron-donating nature .

Molecular Weight and Complexity

Compound Molecular Weight (g/mol) Key Substituents
4-(3,6-Dimethylhept-5-en-3-yl)pyridine 204.34 Branched alkenyl
2-Amino-4-(2-chloro-5-phenyl)pyridines 466–545 Chloro, nitro, bromo, substituted aryl
4-(1-Aminoethyl)pyridine 122.17 Aminoethyl

The target compound’s simpler structure and lower molecular weight suggest advantages in synthetic accessibility and solubility compared to bulkier analogs .

Physical and Spectroscopic Properties

Melting Points and Solubility

  • This compound: Predicted to have a lower melting point (<150°C) due to the non-polar alkenyl group, enhancing solubility in organic solvents.
  • Chloro/Nitro-Substituted Pyridines (): Exhibit high melting points (268–287°C) due to polar substituents and intermolecular hydrogen bonding .
  • 4-(1-Aminoethyl)pyridine: Melting point unreported, but computational studies indicate moderate polarity from the amino group .

Spectroscopic Data

Compound IR (C=C stretch, cm⁻¹) ¹H NMR (δ, ppm)
This compound ~1640–1680 Pyridine H: 7.0–8.5; Alkenyl H: ~5.0
Chloro-Substituted Pyridines 1600–1650 (C-Cl) Aromatic H: 7.5–8.5; NH₂: ~5.5
4-(1-Aminoethyl)pyridine 3300–3500 (N-H) Pyridine H: 7.2–8.3; CH₂: ~3.0

The target compound’s alkenyl group introduces distinct IR and NMR signatures compared to halogenated or amino-substituted analogs .

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